molecular formula C37H44NOPS B12499656 N-{[2-(diphenylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(diphenylphosphanyl)phenyl](5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12499656
M. Wt: 581.8 g/mol
InChI Key: RNECRLNZVHVLRD-UHFFFAOYSA-N
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Description

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines a phosphanyl group, a naphthalene derivative, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is to start with the preparation of the phosphanyl phenyl derivative, followed by the introduction of the naphthalene moiety, and finally the attachment of the sulfinamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The phosphanyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phosphanyl phenyl moiety.

Scientific Research Applications

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can interact with biological targets, influencing enzyme activity and protein function. The naphthalene moiety provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfonamide
  • N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinic acid

Uniqueness

N-{2-(diphenylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group, a naphthalene derivative, and a sulfinamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C37H44NOPS

Molecular Weight

581.8 g/mol

IUPAC Name

N-[(2-diphenylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C37H44NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-23,26,34,38H,24-25H2,1-7H3

InChI Key

RNECRLNZVHVLRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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